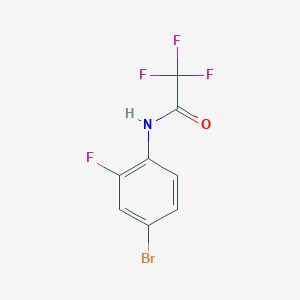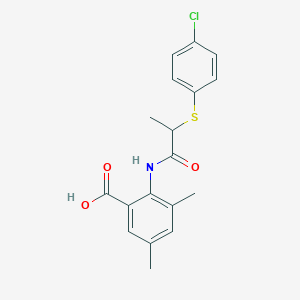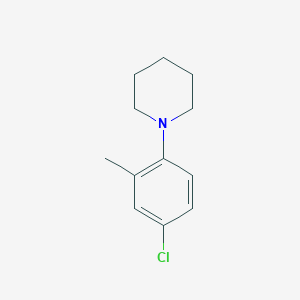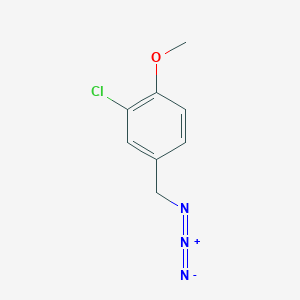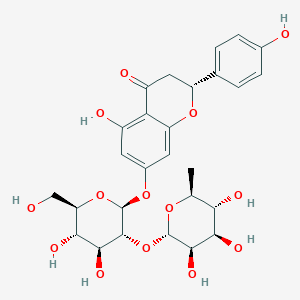
(2R)-5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R)-5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside” is a complex organic compound. It belongs to the class of flavonoids, which are a type of plant metabolites known for their diverse health benefits .
Molecular Structure Analysis
The molecular formula of this compound is C35H42O21. It has a complex structure with multiple hydroxyl groups, a chromen-4-one backbone, and a mannopyranosyl-glucopyranoside moiety .
Physical And Chemical Properties Analysis
This compound has a high molecular weight (798.695 Da) and a complex structure with 21 hydrogen bond acceptors and 11 hydrogen bond donors. It has a high polar surface area (331 Ų), indicating that it is highly polar . The compound has a density of 1.7±0.1 g/cm³, a boiling point of 1080.3±65.0 °C at 760 mmHg, and a flash point of 335.0±27.8 °C .
Scientific Research Applications
Antioxidant Activity
Naringoside has been identified as a potent antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Aging Properties
Naringoside has been found to have anti-aging properties . This could potentially be used in cosmetic products to help reduce the signs of aging on the skin.
Anticancer Potential
Research has suggested that Naringoside may have anticancer properties . However, more research is needed to fully understand its potential as a cancer treatment.
Antimicrobial Properties
Naringoside has been shown to have antimicrobial properties . This means it could potentially be used in the treatment of various infections.
Hypoglycemic Effects
Naringoside has been found to have hypoglycemic effects , meaning it could potentially be used in the treatment of diabetes by helping to lower blood sugar levels.
Blood Pressure Regulation
Studies have suggested that Naringoside may help in lowering blood pressure , which could make it useful in the treatment of hypertension.
Prevention of Atherosclerosis
Naringoside has been found to help in the prevention of atherosclerosis , a disease in which plaque builds up inside your arteries.
Potential Role in COVID-19 Treatment
A computational study has suggested that Naringoside could have a role in the treatment of COVID-19, as it has been found to have strong association with the enzyme’s allosteric site of SARS-CoV-2 RNA Dependent RNA Polymerase .
Future Directions
Mechanism of Action
Naringoside, also known as (2R)-5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside, is a flavanone compound that has been the subject of numerous studies due to its potential therapeutic effects .
Target of Action
It’s known that flavonoids like naringoside interact with a wide range of molecular targets in the body, including enzymes, receptors, and signaling pathways .
Mode of Action
It’s known that flavonoids like Naringoside can interact with their targets in various ways, such as by binding to receptors or enzymes, modulating signaling pathways, or influencing gene expression .
Biochemical Pathways
Naringoside is involved in the biosynthesis of naringenin, a common precursor for flavonoid natural products . The biosynthetic pathway involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) .
Pharmacokinetics
It’s known that naringoside is metabolized in the liver into naringenin . This process involves two steps: first, Naringoside is hydrolyzed by α-L-rhamnosidase activity of naringinase to rhamnose and prunin. The prunin formed is then hydrolyzed by β-D-glucosidase activity of naringinase into naringenin and glucose .
Action Environment
The action, efficacy, and stability of Naringoside can be influenced by various environmental factors. For example, the absorption and metabolism of Naringoside can be affected by the presence of other compounds, the pH of the environment, and the individual’s metabolic state .
properties
IUPAC Name |
(2R)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16+,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPMSGMNTNDNHN-VVEPWVCASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

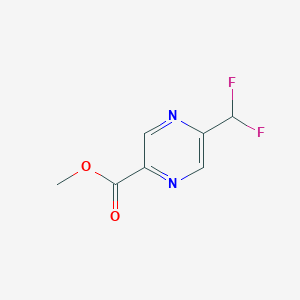
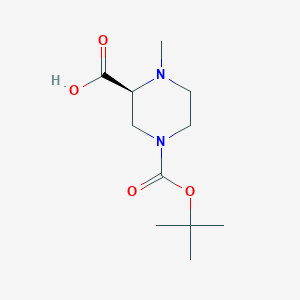
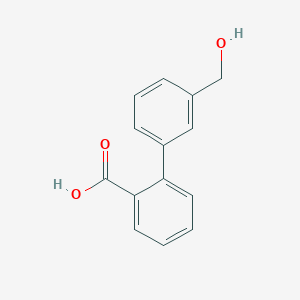

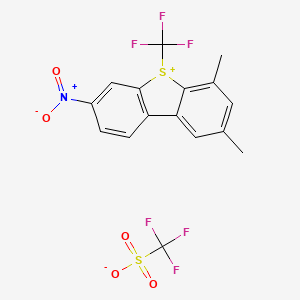

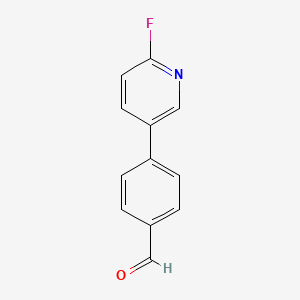

![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)
